molecular formula C11H14ClN B2665101 7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197056-64-5

7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

Cat. No.: B2665101
CAS No.: 2197056-64-5
M. Wt: 195.69
InChI Key: WLYINJXJYYXFQQ-UHFFFAOYSA-N
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Description

7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride is a versatile small molecule scaffold used primarily in research and development. This compound features a unique spirocyclic structure, which is a common motif in many biologically active molecules. The presence of the indole ring system makes it particularly interesting for pharmaceutical and chemical research due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable indole derivative with a cyclopropane precursor under acidic conditions. Methanesulfonic acid (MsOH) is often used as a catalyst in these reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield different spirocyclic amines.

Scientific Research Applications

7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors and enzymes, influencing different biological pathways. This compound’s spirocyclic structure allows it to fit into specific binding sites, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-methylspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-8-3-2-4-9-10(8)12-7-11(9)5-6-11;/h2-4,12H,5-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYINJXJYYXFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(CC3)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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